![molecular formula C18H21N3O6S B2824819 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 1396857-52-5](/img/structure/B2824819.png)
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Description
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C18H21N3O6S and its molecular weight is 407.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Tetrahydroquinoline Derivatives : Research on compounds like 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines has demonstrated remarkable potency and selectivity in inhibiting phenylethanolamine N-methyltransferase (PNMT), indicating the potential for blood-brain barrier penetration due to their calculated log P values (Grunewald et al., 2005).
- X-ray Characterization and Theoretical Study : The synthesis, X-ray characterization, and Hirshfeld surface analysis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives have been reported. These compounds show the formation of self-assembled dimers and one-dimensional (1D) supramolecular chains, highlighting the importance of F⋯O interactions (Grudova et al., 2020).
Biological Activities and Applications
- Anti-tuberculosis Activity : A study on N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(furan-2-yl-methyl)-2-morpholinoacetamide derivatives has been conducted to investigate their anti-tuberculosis activities. The study includes synthesis, crystal and computational studies, indicating a potential application in combating tuberculosis (Bai et al., 2011).
- Histone Deacetylase Inhibition : 1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent histone deacetylase (HDAC) inhibitory activity, demonstrating significant cytotoxicity to PC-3 cells. These compounds are being explored for their potential in suppressing the growth of prostate cancer cells (Liu et al., 2015).
Advanced Chemical Synthesis
- Cascade Halosulfonylation : A novel cascade halosulfonylation of 1,7-enynes has been developed for the efficient synthesis of densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This synthesis involves a sulfonyl radical-triggered addition/cyclization sequence, indicating the versatility of such compounds in complex organic synthesis (Zhu et al., 2016).
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-28(25,26)21-7-2-3-12-4-5-14(9-15(12)21)20-18(24)17(23)19-10-16(22)13-6-8-27-11-13/h4-6,8-9,11,16,22H,2-3,7,10H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVOPJPXATYISM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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